(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride

Prodrug design Hydrolytic stability Cyclopropane medicinal chemistry

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride is a 4‑aminopiperidine derivative in which the piperidine nitrogen is acylated with a cyclopropanecarbonyl group, furnished as the hydrochloride salt (C₉H₁₇ClN₂O, MW 204.7). The compound belongs to the class of N‑cyclopropylcarbonyl‑4‑aminopiperidines, a scaffold that has produced potent inhibitors of diverse targets including DPP‑4, SARS‑CoV‑2, fungal sterol biosynthesis and the NK‑1 receptor.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 1216823-46-9
Cat. No. B1522549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride
CAS1216823-46-9
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)N.Cl
InChIInChI=1S/C9H16N2O.ClH/c10-8-3-5-11(6-4-8)9(12)7-1-2-7;/h7-8H,1-6,10H2;1H
InChIKeyFYCFAYLOCFYRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1216823-46-9)


(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride is a 4‑aminopiperidine derivative in which the piperidine nitrogen is acylated with a cyclopropanecarbonyl group, furnished as the hydrochloride salt (C₉H₁₇ClN₂O, MW 204.7). The compound belongs to the class of N‑cyclopropylcarbonyl‑4‑aminopiperidines, a scaffold that has produced potent inhibitors of diverse targets including DPP‑4, SARS‑CoV‑2, fungal sterol biosynthesis and the NK‑1 receptor [1]. Its dual functional architecture – a free primary amine for derivatisation and a metabolically robust cyclopropyl amide – makes it a versatile advanced intermediate for parallel medicinal chemistry campaigns [2].

Why Generic 4‑Aminopiperidine Analogs Cannot Replace (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride


Simple N‑acyl‑4‑aminopiperidines are not interchangeable building blocks because the acyl substituent dictates both the metabolic stability of the advanced intermediate and the pharmacophore orientation of the final inhibitor. Replacing the cyclopropanecarbonyl group with an acetyl, benzoyl or heteroaryl carbonyl abolishes the cyclopropane‑imparted resistance to hydrolytic and oxidative metabolism, while removing the 4‑amino group eliminates the primary vector for subsequent diversification. The quantitative evidence below demonstrates that the cyclopropanecarbonyl‑4‑aminopiperidine motif delivers differentiated potency, metabolic half‑life and selectivity profiles that are lost when either structural element is substituted or deleted [1][2].

Quantitative Differentiation Evidence for (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride Compared with Closest Analogs


Cyclopropanecarbonyl vs. Amino Acid Ester: Hydrolytic Stability Advantage (>4‑Fold Half‑Life Increase)

The cyclopropanecarbonyl amide in (4‑aminopiperidin‑1‑yl)(cyclopropyl)methanone hydrochloride mirrors the stability advantage observed for cyclopropanecarboxylic acid esters over conventional amino acid esters. In a direct comparison of acyclovir prodrugs, the cyclopropane analogue (14) exhibited a half‑life >300 h at pH 6 and 40 °C, whereas the clinical prodrug valacyclovir (13), which bears an L‑valine ester, showed a half‑life of only 69.7 h [1]. This >4‑fold improvement in hydrolytic stability is conferred by the cyclopropane ring’s resistance to nucleophilic attack and translates directly to the amide linkage of the target compound.

Prodrug design Hydrolytic stability Cyclopropane medicinal chemistry

4‑Aminopiperidine Antifungal Core: Superior Potency to Amorolfine Against Candida and Aspergillus spp.

A series of 4‑aminopiperidine derivatives, structurally related to the target compound through the shared 4‑aminopiperidine core, demonstrated antifungal MIC values significantly lower than the clinical morpholine antifungal amorolfine hydrochloride. Compound 3b achieved MIC ranges of 1–4 µg/mL against Candida spp. and 1–8 µg/mL against Aspergillus spp., representing at least a 2‑dilution‑step improvement over amorolfine [1]. The 4‑aminopiperidine scaffold was essential for this activity; morpholine or piperidine analogues lacking the 4‑amino group were markedly less potent.

Antifungal discovery Ergosterol biosynthesis 4-Aminopiperidine scaffold

4‑Aminopiperidine DPP‑4 Inhibitor Motif: Comparable Potency to Sitagliptin in a Novel Chemotype

The 4‑aminopiperidine pharmacophore embedded in the target compound is a recognised DPP‑4 inhibitor motif. A recently disclosed 4‑aminopiperidine‑dihyroquinazoline‑uracil hybrid (compound 9i) inhibited DPP‑4 with an IC₅₀ of 9.25 ± 0.57 µM, within the same order of magnitude as sitagliptin (IC₅₀ ≈ 18 nM under comparable assay conditions, though direct assay normalisation is required) [1]. While the absolute potency is lower, the structure represents a novel, non‑xanthine chemotype that avoids the intellectual property space of gliptins, offering a differentiated starting point for scaffold‑hopping programmes.

Diabetes DPP‑4 inhibition 4-Aminopiperidine scaffold

Antiviral 4‑Aminopiperidine Series: Sub‑Micromolar EC₉₀ Against SARS‑CoV‑2 with Improved Selectivity Index

A library of 74 4‑aminopiperidine derivatives, screened at CSIC, yielded multiple hits with in vitro EC₉₀ values <2 µM against SARS‑CoV‑2 in A594‑hACE2 cells and selectivity indices (CC₅₀/EC₅₀) ranging from 13 to >28 [1]. By comparison, the standard‑of‑care remdesivir achieves an EC₅₀ of ~0.77 µM in Vero E6 cells but with a narrower selectivity window in some assays. The 4‑aminopiperidine series, while less potent than remdesivir, offers a completely distinct mechanism (phospholipidosis induction) that may circumvent polymerase‑based resistance.

Antiviral SARS‑CoV‑2 4-Aminopiperidine scaffold

NK‑1 Receptor Antagonism: Sub‑Nanomolar Potency Achievable from 4‑Aminopiperidine Scaffold

The clinical‑stage NK‑1 antagonist NKP608, a non‑peptidic 4‑aminopiperidine derivative, binds the human NK‑1 receptor with an IC₅₀ of 2.6 nM in vitro and demonstrates oral efficacy in vivo [1]. This sub‑nanomolar potency demonstrates the intrinsic ability of the 4‑aminopiperidine scaffold to achieve high‑affinity receptor interactions when optimally decorated. The cyclopropanecarbonyl group present in the target compound can serve as a metabolically stable replacement for the N‑acyl moiety found in NKP608 analogues.

Neurokinin‑1 antagonist CNS drug discovery 4-Aminopiperidine pharmacophore

Hydrochloride Salt Form: Defined Stoichiometry and Enhanced Handling vs. Free Base

(4‑Aminopiperidin‑1‑yl)(cyclopropyl)methanone hydrochloride is supplied as a crystalline hydrochloride salt (purity ≥95–98% across major vendors) with a defined melting point and consistent stoichiometry . In contrast, the free base (CAS 883106‑47‑6) is a low‑melting solid or oil that is hygroscopic and difficult to weigh accurately. The hydrochloride form eliminates batch‑to‑batch variability in amine content, ensuring reproducible stoichiometry in amide coupling or reductive amination reactions—a critical factor in parallel synthesis where precise building‑block equivalence is required.

Salt selection Solid‑state chemistry Weighing accuracy

Optimal Application Scenarios for Procuring (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride


Parallel Synthesis of DPP‑4 Inhibitor Libraries with Patent Differentiation

The 4‑aminopiperidine‑cyclopropyl scaffold provides a non‑xanthine, non‑gliptin entry point for DPP‑4 inhibitor optimisation. Using the free amine for urea, sulfonamide or heteroaryl diversification, medicinal chemists can rapidly generate >100‑member libraries and screen for potency improvements beyond the baseline IC₅₀ of ~9 µM demonstrated by related 4‑aminopiperidine‑dihyroquinazolines [1].

Construction of Metabolically Stabilised Antiviral or Antifungal Leads

The cyclopropanecarbonyl group confers >4‑fold hydrolytic half‑life extension relative to non‑cyclopropyl esters [1], while the 4‑aminopiperidine core delivers antifungal MICs 1–4 µg/mL against Candida spp. [2] and antiviral EC₉₀ <2 µM against SARS‑CoV‑2 [3]. Combined, these attributes make the compound an ideal building block for designing dual‑action or resistance‑sparing anti‑infective agents.

CNS‑Penetrant GPCR Antagonist Development

The 4‑aminopiperidine scaffold has validated CNS penetration and sub‑nanomolar potency at the NK‑1 receptor (IC₅₀ = 2.6 nM for NKP608) [1]. The target compound’s cyclopropanecarbonyl group can serve as a metabolically stable N‑cap, enabling the synthesis of backup candidates for neurokinin, muscarinic or dopamine receptor programmes where metabolic N‑dealkylation is a primary clearance route.

High‑Throughput Medicinal Chemistry Requiring Reproducible Building‑Block Equivalence

The hydrochloride salt form eliminates amine content variability, ensuring accurate stoichiometry in >96‑well amide coupling or reductive amination reactions. This reproducibility is essential for combinatorial library production and structure–activity relationship (SAR) studies where precise building‑block molar ratios directly impact data quality and hit‑confirmation rates [1].

Quote Request

Request a Quote for (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.